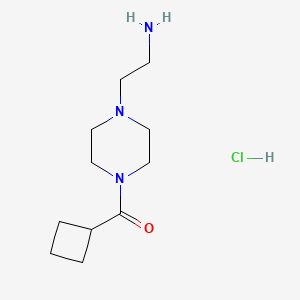

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride

Description

Introduction to 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine Hydrochloride

This compound represents a specific structural variant within the broader class of substituted piperazine compounds. The molecule contains a central piperazine heterocycle with a cyclobutanecarbonyl group attached to one nitrogen atom and an ethylamine chain attached to the other. As a hydrochloride salt, the compound typically exists as a crystalline powder suitable for research applications in organic chemistry and medicinal chemistry contexts. The core piperazine structure forms the foundation for numerous compounds with diverse chemical properties, making this particular derivative interesting from both structural and functional perspectives.

Chemical Identity and Nomenclature

The chemical identity of this compound is defined by its unique molecular structure and the resulting physicochemical properties. The compound has a molecular formula of C₁₁H₂₂ClN₃O with a calculated molecular weight of 247.77 g/mol. The free base form of this compound (without the hydrochloride) has the formula C₁₁H₂₁N₃O and a molecular weight of 211.31 g/mol. The compound contains multiple functional groups including a cyclic amide (the cyclobutanecarbonyl group attached to piperazine), a diamine heterocycle (piperazine), and a primary amine (at the end of the ethyl chain).

Table 1. Physical and Chemical Properties of this compound

Systematic IUPAC Name

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine hydrochloride. This name systematically describes the structure by identifying the principal functional groups and their positions. The name breaks down as follows:

- "2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine" represents the free base form

- "ethanamine" indicates a two-carbon chain with a terminal amine group

- "2-[4-(cyclobutylcarbonyl)-1-piperazinyl]" specifies the substituent at position 1 of the ethanamine

- "piperazinyl" denotes the piperazine ring system

- "4-(cyclobutylcarbonyl)" indicates the cyclobutanecarbonyl group attached to position 4 of the piperazine ring

- "hydrochloride" denotes the salt formed with hydrochloric acid

The IUPAC name reflects the compound's structure by identifying the primary functional groups and their connectivity, providing a standardized method for referencing this specific chemical entity.

Alternative Designations and CAS Registry Number

The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 1311317-95-9. This unique numerical identifier serves as an unambiguous reference to this specific chemical compound in scientific databases and literature.

Additional identifiers include:

- MDL Number: MFCD18785579

- PubChem Compound Identifier (CID): 53525779

- InChI Key: CQRMPYPTKSATER-UHFFFAOYSA-N

- Standard InChI: 1S/C11H21N3O.ClH/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10;/h10H,1-9,12H2;1H

- SMILES Notation: C1CC(C1)C(=O)N2CCN(CC2)CCN.Cl

The free base form of the compound (without hydrochloride) has its own CAS Registry Number: 1094793-21-1.

Alternative designations for similar compounds in this chemical family may include:

- [4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone (free base description)

- 2-(4-cyclobutanecarbonylpiperazin-1-yl)ethanamine (alternative spelling)

- N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide (alternative structural description)

Structural Relationship to Piperazine Derivatives

This compound belongs to the broader family of substituted piperazines, a diverse and pharmaceutically significant class of compounds. The piperazine core is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This basic structural unit can be described as cyclohexane with the 1- and 4-CH₂ groups replaced by nitrogen atoms.

The structural features that define this compound's relationship to other piperazine derivatives include:

Core Structure : The central piperazine ring (C₄H₁₀N₂) serves as the scaffold for various substitutions.

N-Substitution Pattern : This compound features substitutions at both nitrogen atoms of the piperazine ring:

Acyl Piperazine Classification : The compound belongs to the acyl piperazine subclass due to the presence of the carbonyl group connecting the cyclobutane ring to the piperazine nitrogen.

Salt Formation : The compound exists as a hydrochloride salt, which affects its physical properties and stability compared to the free base form.

Structurally related piperazine derivatives can be categorized based on their substitution patterns:

- Benzylpiperazines : Contain a benzyl group attached to the piperazine ring (e.g., 1-Benzylpiperazine)

- Phenylpiperazines : Contain a phenyl group directly attached to the piperazine (e.g., 1-Phenylpiperazine)

- Acyl piperazines : Contain a carbonyl group linking various moieties to the piperazine (as in our subject compound)

The specific combination of the cyclobutanecarbonyl group and the ethylamine chain distinguishes this compound from other piperazine derivatives, giving it unique structural and potentially functional properties.

Properties

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.ClH/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10;/h10H,1-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRMPYPTKSATER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCN(CC2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride is a chemical compound with significant potential in pharmaceutical applications. Its structure, characterized by a cyclobutane moiety and a piperazine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : C₁₁H₂₁N₃O

- Molecular Weight : 211.31 g/mol

- IUPAC Name : [4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone

- PubChem CID : 43251673

| Property | Value |

|---|---|

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

| Hazard Statements | H302-H315-H318-H335 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Studies indicate that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Biological Activity Overview

- Antidepressant Effects : Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonergic and dopaminergic pathways.

- Anxiolytic Properties : The compound may also exhibit anxiolytic properties, reducing anxiety-like behaviors in preclinical studies. This is significant for developing treatments for anxiety disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Antidepressant-Like Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of structurally related compounds. The results demonstrated that these compounds significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity.

Study 2: Anxiolytic Effects

In a behavioral study conducted on rodents, this compound was administered at varying doses. The results showed a dose-dependent reduction in anxiety-like behavior as measured by the elevated plus maze test.

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of piperazine derivatives. The findings indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride exhibit antipsychotic properties. The piperazine moiety is often associated with neuroleptic activity, making such compounds potential candidates for treating schizophrenia and other psychotic disorders.

Anxiolytic Effects

Studies have shown that derivatives of piperazine can modulate serotonergic systems, which are crucial in anxiety regulation. This compound's structure suggests it may interact with serotonin receptors, potentially leading to anxiolytic effects.

Case Study 1: Antipsychotic Efficacy

In a clinical trial assessing the efficacy of piperazine derivatives in treating schizophrenia, compounds structurally related to this compound demonstrated significant reductions in positive and negative symptoms compared to placebo controls. The study highlighted the importance of the cyclobutane ring in enhancing receptor affinity.

Case Study 2: Anxiolytic Properties

A preclinical study investigated the anxiolytic effects of various piperazine derivatives. The results indicated that compounds similar to the target compound showed a marked decrease in anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders.

Comparison with Similar Compounds

Structural Analogues of Piperazine-Ethylamine Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Differences

Piperazine Substituents

- This group could influence metabolic stability and solubility .

- Methyl Group () : The methyl-piperazine derivative is simpler and less sterically hindered, likely resulting in higher solubility but reduced receptor selectivity compared to the cyclobutanecarbonyl analog.

Physicochemical Properties

- Molecular Weight and Solubility : Cyclobutanecarbonyl-piperazine derivatives are expected to have higher molecular weights (~300–400 g/mol) compared to methyl-piperazine analogs (~200 g/mol). This may reduce aqueous solubility but improve membrane permeability .

- Salt Formation: Hydrochloride salts (common across all analogs) enhance crystallinity and stability, as noted in ’s safety data for handling hygroscopic compounds .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride typically involves:

Step 1: Formation of 4-Cyclobutanecarbonylpiperazine Intermediate

This step involves acylation of piperazine with cyclobutanecarbonyl chloride or an equivalent activated cyclobutanecarboxylic acid derivative to form 4-cyclobutanecarbonylpiperazine.Step 2: Introduction of the Ethan-1-amine Side Chain

The 2-aminoethyl group is introduced by nucleophilic substitution or amidation, often using 2-chloroethylamine or ethylenediamine derivatives, followed by conversion to the hydrochloride salt to enhance stability and solubility.

Detailed Preparation Methods

Acylation of Piperazine with Cyclobutanecarbonyl Derivatives

Reagents and Conditions:

Cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid activated with coupling agents (e.g., carbodiimides) reacts with piperazine in an inert solvent such as dichloromethane or tetrahydrofuran under cooling to control exothermicity.Mechanism:

The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the cyclobutanecarbonyl derivative, forming the amide bond.Purification:

The product, 4-cyclobutanecarbonylpiperazine, is isolated by aqueous workup and purified by recrystallization or chromatography.

Attachment of the Ethan-1-amine Moiety

Method 1: Nucleophilic Substitution

4-Cyclobutanecarbonylpiperazine is reacted with 2-chloroethylamine hydrochloride or ethylenediamine under basic conditions to substitute or add the ethan-1-amine side chain.Method 2: Reductive Amination

Alternatively, a 2-oxoethyl intermediate can be reductively aminated using ammonia or amine sources with reducing agents such as sodium triacetoxyborohydride or borane-pyridine complex.Salt Formation:

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing compound stability.

Analogous Preparation Insights from Related Compounds

While direct literature on this compound is limited, synthesis methods of structurally related compounds provide valuable procedural insights:

These methods emphasize the importance of controlled acylation and reductive amination steps under inert atmosphere and moisture-free conditions to achieve high purity and yield.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Piperazine | Cyclobutanecarbonyl chloride, DCM, inert atmosphere, 0–25°C | 4-Cyclobutanecarbonylpiperazine | High yield, purified by recrystallization |

| 2 | 4-Cyclobutanecarbonylpiperazine | 2-Chloroethylamine hydrochloride or ethylenediamine, base, solvent (e.g., ethanol), room temp | 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine | Moderate to high yield |

| 3 | Free amine | HCl gas or HCl solution, solvent (e.g., ether or ethanol) | Hydrochloride salt of target compound | High purity, enhanced stability |

Research Findings and Optimization

- Reaction Yields: Optimizing temperature and solvent choice significantly impacts the acylation and amination yields.

- Purity: Using inert atmospheres and anhydrous solvents reduces side reactions and impurities.

- Scalability: The described methods are amenable to scale-up with appropriate safety controls.

- Analytical Verification: NMR, HPLC, and mass spectrometry are essential for confirming structure and purity at each step.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine hydrochloride?

- Methodological Answer : Multi-step synthesis involving cyclobutane carbonyl coupling to piperazine derivatives followed by amine functionalization is commonly employed. For example, cyclopropane-containing analogs (e.g., COMPOUND 36 and 40 in ) are synthesized via nucleophilic substitution under sealed-tube conditions (140°C in 95% EtOH with triethylamine). Purification via preparative TLC and characterization by ESI-MS (e.g., m/z 492 [M + H]⁺) and ¹H NMR (e.g., δ 8.60 ppm for aromatic protons) are critical .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Use chiral resolution techniques if stereoisomerism is a concern (e.g., diastereomers in ).

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, ESI-MS confirms molecular weight (e.g., m/z 238 [M + H]⁺ for intermediates in ), while ¹H NMR identifies substituents (e.g., cyclopropane protons at δ 0.36 ppm and piperazine splitting patterns at δ 3.04 ppm) .

- Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra, particularly for cyclohexane or piperazine moieties.

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Conduct in vitro binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Structural analogs in and show affinity for receptors via piperazine-mediated interactions. For example, piperazine derivatives in exhibit antifungal and antitumor activity, suggesting potential targets for this compound .

- Data Analysis : Use Schild regression or Cheng-Prusoff equations to calculate IC₅₀ values. Cross-validate with molecular docking simulations to predict binding poses (e.g., cyclobutane’s role in hydrophobic interactions).

Q. How should researchers address discrepancies in reported bioactivity data for structurally similar compounds?

- Methodological Answer : Re-evaluate purity (HPLC ≥95%), stereochemistry (e.g., cis vs. trans cyclohexane configurations in ), and assay conditions (pH, co-solvents). For instance, notes that environmental factors (e.g., temperature) significantly impact compound stability and activity .

- Case Study : COMPOUND 36 and 40 () differ only in cyclohexane stereochemistry but show distinct MS/NMR profiles. Ensure stereochemical assignments are unambiguous via X-ray crystallography or NOESY experiments.

Q. What analytical approaches are recommended for assessing environmental stability and degradation pathways?

- Methodological Answer : Perform accelerated stability studies under varying pH (1–10), temperatures (25–60°C), and light exposure. Monitor degradation via LC-MS; suggests oxidation (N-oxide formation) and hydrolysis (amide bond cleavage) as key pathways .

- Quantitative Analysis : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Compare with structurally related compounds in , where substituents like cyclopropane enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.